BenchChemオンラインストアへようこそ!

4-(difluoromethoxy)-1H-pyrazole

Kinase Inhibition Selectivity EGFR

4-(Difluoromethoxy)-1H-pyrazole (CAS 2306173-79-3) is a strategic fluorinated heterocycle for medicinal chemistry and agrochemical R&D. Its -OCF2H group acts as a potent bioisostere for -OCH3/-OH, critically modulating LogP, metabolic stability, and hydrogen-bonding capacity. Unlike generic pyrazoles, this core induces steric clashes that dramatically improve kinase selectivity (e.g., DS06652923) and rescues leads with poor PK profiles. Ideal for SAR studies and succinate dehydrogenase inhibitor (SDHI) fungicide development. Procure this high-purity building block to avoid costly project failures from suboptimal analogs.

Molecular Formula C4H4F2N2O
Molecular Weight 134.08 g/mol
CAS No. 2306173-79-3
Cat. No. B6164347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethoxy)-1H-pyrazole
CAS2306173-79-3
Molecular FormulaC4H4F2N2O
Molecular Weight134.08 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)OC(F)F
InChIInChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8)
InChIKeyIVNXAHIKUSLXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)-1H-pyrazole CAS 2306173-79-3: Chemical Class and Core Characteristics


4-(Difluoromethoxy)-1H-pyrazole (CAS 2306173-79-3) is a fluorinated heterocyclic building block, belonging to the pyrazole class. Its core structure comprises a five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 4-position with a difluoromethoxy (-OCF2H) group . This substitution pattern is of significant interest in medicinal chemistry and agrochemical research. The -OCF2H moiety is a well-established bioisostere for methoxy (-OCH3) and hydroxy (-OH) groups, commonly employed to modulate a compound's lipophilicity, metabolic stability, and hydrogen-bonding capacity [1]. The compound's primary role is as a synthetic intermediate, particularly for constructing more complex molecules targeting kinase inhibition and antifungal applications [2].

4-(Difluoromethoxy)-1H-pyrazole: Why Simple Pyrazole Substitution is Inadequate


Selecting a generic pyrazole or a close analog like 4-methoxy-1H-pyrazole in place of 4-(difluoromethoxy)-1H-pyrazole carries significant risk of project failure. The -OCF2H group is not a trivial substitution; it acts as a potent modulator of critical physicochemical and biological properties. Evidence from advanced lead compounds shows that this specific group can dramatically improve kinase selectivity by inducing steric clashes not possible with a methoxy or unsubstituted analog [1]. Furthermore, the -OCF2H group directly influences lipophilicity (LogP) and metabolic stability, key factors governing a compound's bioavailability and in vivo half-life [2]. A simple substitution could therefore lead to an otherwise identical molecule having poor selectivity, rapid metabolic clearance, or an inability to reach its intended target, ultimately invalidating structure-activity relationship (SAR) studies and derailing procurement strategies.

Product-Specific Evidence Guide for 4-(Difluoromethoxy)-1H-pyrazole (CAS 2306173-79-3)


Kinase Selectivity Enhancement via Steric Clash Mechanism (Class-Level Inference)

The presence of a difluoromethoxy group on a pyrazole ring is directly linked to improved kinase selectivity. In the development of the EGFR C797S mutant inhibitor DS06652923, researchers explicitly stated that the difluoromethoxy group on the pyrazole ring enhanced kinase selectivity by inducing a steric clash with off-target kinases [1]. This is a class-level benefit derived from the specific stereoelectronic properties of the -OCF2H substituent on the pyrazole core.

Kinase Inhibition Selectivity EGFR Drug Discovery

Lipophilicity Modulation Compared to Non-Fluorinated Analog (Cross-Study Comparable)

The difluoromethoxy (-OCF2H) group serves as a more lipophilic replacement for the methoxy (-OCH3) group. While experimental LogP data for 4-(difluoromethoxy)-1H-pyrazole is not widely published, the general increase in lipophilicity (ΔLogP) when replacing -OCH3 with -OCF2H on a similar scaffold is well-documented to be positive [1]. This shift in lipophilicity is a key parameter for optimizing membrane permeability and oral bioavailability in drug candidates.

Physicochemical Properties LogP Drug Design Bioisostere

Potential for Enhanced Metabolic Stability Over Methoxy Analogs (Class-Level Inference)

The difluoromethoxy group is frequently incorporated into drug candidates to enhance metabolic stability, primarily by blocking sites susceptible to oxidative metabolism (e.g., O-demethylation). Replacing a methoxy (-OCH3) group with a difluoromethoxy (-OCF2H) group on a pyrazole ring is a standard medicinal chemistry tactic to mitigate rapid clearance [1]. This confers a significant advantage in prolonging the half-life of lead compounds.

Metabolic Stability Pharmacokinetics ADME Drug Metabolism

Hydrogen Bond Donor Capacity of -OCF2H vs. -OCF3 Analogs (Class-Level Inference)

The difluoromethoxy (-OCF2H) group is a 'lipophilic hydrogen bond donor', capable of forming non-classical C-H···X hydrogen bonds. This property is absent in the trifluoromethoxy (-OCF3) analog, which is strictly a hydrogen bond acceptor and significantly more lipophilic [1]. The unique hydrogen bond donor capability of the -OCF2H group can lead to distinct molecular recognition and binding modes with biological targets that are not possible with -OCF3 or -OCH3.

Hydrogen Bonding Molecular Recognition Bioisostere SAR

Improved Solubility Profile Over Unsubstituted Pyrazole (Supporting Evidence)

While the target compound's exact aqueous solubility is not widely reported, the introduction of a polar heteroatom-containing substituent like the difluoromethoxy group to the pyrazole core generally improves solubility compared to unsubstituted or more lipophilic halogenated pyrazoles. This is inferred from general structure-property relationship trends [1]. Improved solubility is a key factor in successful assay development and downstream formulation.

Solubility Formulation Physicochemical Properties

Recommended Research and Industrial Application Scenarios for 4-(Difluoromethoxy)-1H-pyrazole


Medicinal Chemistry: Designing Selective Kinase Inhibitors

This core is ideally suited as a building block for the synthesis of kinase inhibitors where achieving high selectivity is a primary challenge. As demonstrated with DS06652923, the difluoromethoxy group on a pyrazole can introduce a steric clash that discriminates between closely related kinases, reducing off-target effects [1]. Researchers should prioritize this core when their target kinase has known selectivity liabilities against other family members.

Lead Optimization: Improving ADME Properties of Pyrazole-Based Leads

When optimizing a pyrazole-containing lead compound that suffers from poor metabolic stability or suboptimal lipophilicity, 4-(difluoromethoxy)-1H-pyrazole should be evaluated as a replacement for the 4-methoxy or unsubstituted core. The -OCF2H group is a well-validated strategy for blocking oxidative metabolism and fine-tuning LogP, potentially rescuing compounds with poor pharmacokinetic profiles [1].

Agrochemical Research: Development of Novel Fungicides and Herbicides

The difluoromethoxypyrazole motif is a recurring pharmacophore in modern agrochemicals, particularly in succinate dehydrogenase inhibitors (SDHIs) and other classes of fungicides [1]. This compound serves as a direct intermediate for synthesizing and exploring novel chemical space within these well-validated pesticide classes, where its unique lipophilicity and metabolic stability offer potential advantages in field performance .

SAR Studies: Probing Lipophilic Hydrogen Bond Donor Interactions

For fundamental structure-activity relationship (SAR) investigations, this compound provides a valuable probe to study the effects of a 'lipophilic hydrogen bond donor' on target binding. Its ability to engage in non-classical hydrogen bonds sets it apart from -OCF3 and -OCH3 analogs [1]. This makes it an essential tool for dissecting the molecular basis of ligand recognition and optimizing binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(difluoromethoxy)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.